molecular formula C34H36O6 B1363401 2,3,4,6-Tetra-O-benzyl-D-galactopyranose CAS No. 6386-24-9

2,3,4,6-Tetra-O-benzyl-D-galactopyranose

Cat. No.: B1363401
CAS No.: 6386-24-9
M. Wt: 540.6 g/mol
InChI Key: OGOMAWHSXRDAKZ-BJPULKCASA-N
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Description

2,3,4,6-Tetra-O-benzyl-D-galactopyranose is a protected carbohydrate derivative, specifically a benzylated form of D-galactopyranose. This compound is often used in organic synthesis, particularly in the preparation of glycosyl donors and other carbohydrate derivatives. The benzyl groups serve as protecting groups, which can be removed under specific conditions to yield the free sugar.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose typically involves the benzylation of D-galactopyranose. The process generally includes the following steps:

    Protection of the Hydroxyl Groups: The hydroxyl groups of D-galactopyranose are protected using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Purification: The product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of larger reaction vessels, more efficient purification techniques, and sometimes continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-benzyl-D-galactopyranose undergoes various chemical reactions, including:

    Oxidation: The benzyl groups can be oxidized to form benzaldehyde derivatives.

    Reduction: The compound can be reduced to remove the benzyl protecting groups, yielding the free sugar.

    Substitution: The benzyl groups can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for removing benzyl groups.

    Substitution: Various nucleophiles can be used to substitute the benzyl groups, depending on the desired product.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Free D-galactopyranose.

    Substitution: Various substituted galactopyranose derivatives.

Scientific Research Applications

2,3,4,6-Tetra-O-benzyl-D-galactopyranose is used in several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosyl donors.

    Biology: The compound is used in the study of carbohydrate-protein interactions and the synthesis of glycoproteins.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including those used in the treatment of diseases like cancer and diabetes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but derived from D-glucose.

    2,3,4,6-Tetra-O-acetyl-D-galactopyranose: Uses acetyl groups instead of benzyl groups for protection.

    1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: Another acetylated derivative of D-galactopyranose.

Uniqueness

2,3,4,6-Tetra-O-benzyl-D-galactopyranose is unique due to its benzyl protecting groups, which provide stability during chemical reactions and can be selectively removed. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosyl donors.

Properties

IUPAC Name

(3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31+,32+,33-,34?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOMAWHSXRDAKZ-BJPULKCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224584
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6386-24-9
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6386-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.262.050
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: Why is 2,3,4,6-Tetra-O-benzyl-D-galactopyranose useful in the synthesis of other compounds?

A: this compound serves as a valuable precursor in synthesizing various compounds, particularly α-D-galactopyranosides. Its benzyl protecting groups allow for selective deprotection and further modifications at specific hydroxyl positions. []

Q2: How efficient is this compound in glycosylation reactions?

A: The efficiency of this compound in glycosylation reactions is significantly enhanced by employing a catalyst system comprising Sn(OTf)2-Me3SiCl and lithium perchlorate. This combination enables the stereoselective synthesis of α-D-galactopyranosides in good yields with high stereoselectivities. []

Q3: What are the potential applications of α-D-galactopyranosides synthesized using this compound?

A: While the provided research primarily focuses on the synthesis methodology, α-D-galactopyranosides are crucial in various biological processes. They can act as substrates or inhibitors for enzymes involved in carbohydrate metabolism and cell signaling. Therefore, synthesizing these molecules using this compound can contribute to developing tools for studying these processes and potential therapeutic agents. []

Q4: Can this compound be used to synthesize other types of compounds besides α-D-galactopyranosides?

A: Yes, this compound serves as a starting material for synthesizing D-galactopyranosylphosphonic acids. These compounds are potential inhibitors of galactosyltransferases, enzymes involved in constructing complex carbohydrates. []

Q5: Were the synthesized D-galactopyranosylphosphonic acids effective inhibitors of galactosyltransferases?

A: The research indicated that while D-galactopyranosylphosphonic acids showed some inhibition of α-1,3- and β-1,4-galactosyltransferases, their effectiveness was limited. Further structural modifications and optimization might be required to enhance their inhibitory potency. []

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